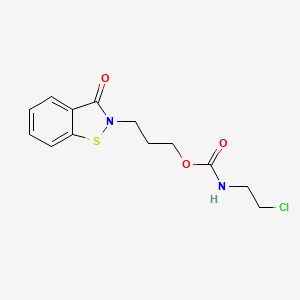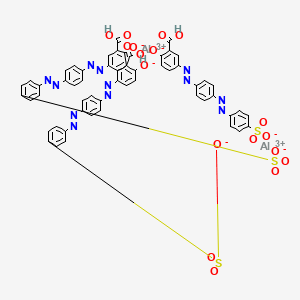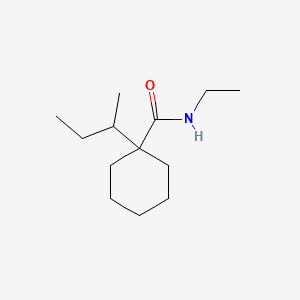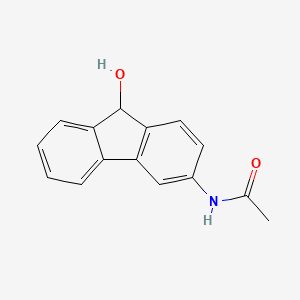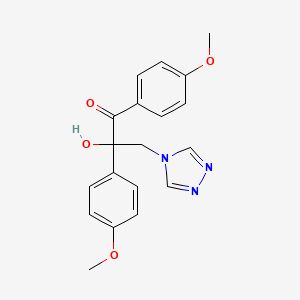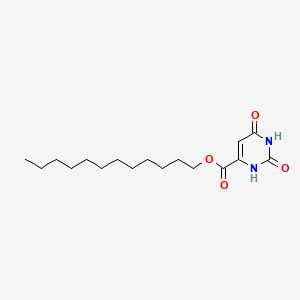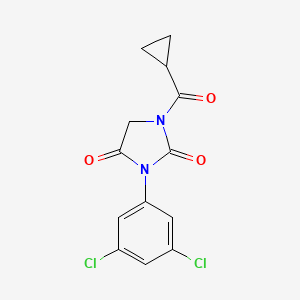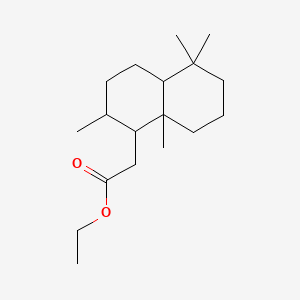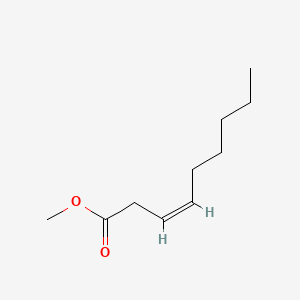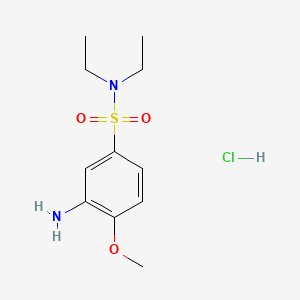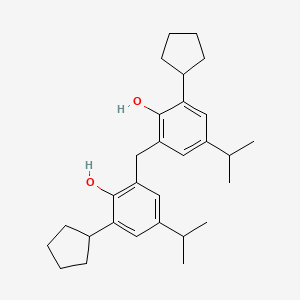
2,2'-Methylenebis(6-cyclopentyl-4-isopropylphenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 298-330-5, also known as Polyethylene glycol (PEG), is a polyether compound widely used in various industries. It is a versatile compound with numerous applications due to its unique properties, such as solubility in water and organic solvents, non-toxicity, and biocompatibility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Polyethylene glycol is synthesized through the polymerization of ethylene oxide. The process involves the ring-opening polymerization of ethylene oxide in the presence of a catalyst, typically an alkali metal hydroxide such as sodium hydroxide or potassium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to achieve the desired molecular weight of the polymer.
Industrial Production Methods
In industrial settings, the production of polyethylene glycol involves the continuous addition of ethylene oxide to a reactor containing the catalyst and an initiator, such as water or ethylene glycol. The reaction is carefully monitored to control the molecular weight distribution of the final product. The resulting polyethylene glycol is then purified through processes such as distillation and filtration to remove any unreacted monomers and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Polyethylene glycol undergoes various chemical reactions, including:
Oxidation: PEG can be oxidized to form carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert PEG derivatives into alcohols.
Substitution: PEG can undergo substitution reactions to introduce functional groups such as amines, thiols, or carboxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or tosyl chloride are employed for introducing functional groups.
Major Products
The major products formed from these reactions include PEG derivatives with various functional groups, which can be tailored for specific applications in pharmaceuticals, cosmetics, and other industries.
Aplicaciones Científicas De Investigación
Polyethylene glycol has a wide range of scientific research applications, including:
Chemistry: PEG is used as a solvent, surfactant, and in the synthesis of various chemical compounds.
Biology: PEG is employed in cell culture media, as a cryoprotectant, and in the preparation of hydrogels for tissue engineering.
Medicine: PEGylation, the process of attaching PEG chains to drugs or therapeutic proteins, enhances their stability, solubility, and bioavailability. PEG is also used in laxatives and as a lubricant in medical devices.
Industry: PEG is utilized in the production of cosmetics, personal care products, and as a lubricant in various industrial processes.
Mecanismo De Acción
The mechanism by which polyethylene glycol exerts its effects varies depending on its application. In PEGylation, PEG chains increase the molecular size of therapeutic proteins, reducing renal clearance and enhancing their half-life in the bloodstream. PEG also forms a hydrophilic layer around the drug, improving its solubility and stability. In biological applications, PEG acts as a cryoprotectant by preventing ice crystal formation, thereby protecting cells and tissues during freezing and thawing processes.
Comparación Con Compuestos Similares
Polyethylene glycol can be compared with other polyether compounds such as polypropylene glycol and polytetramethylene glycol. While all these compounds share similar properties, such as solubility in water and organic solvents, polyethylene glycol is unique due to its non-toxicity and biocompatibility, making it suitable for medical and pharmaceutical applications. Polypropylene glycol, on the other hand, is more commonly used in industrial applications due to its higher hydrophobicity.
List of Similar Compounds
- Polypropylene glycol
- Polytetramethylene glycol
- Polyethylene oxide
Propiedades
Número CAS |
93803-58-8 |
|---|---|
Fórmula molecular |
C29H40O2 |
Peso molecular |
420.6 g/mol |
Nombre IUPAC |
2-cyclopentyl-6-[(3-cyclopentyl-2-hydroxy-5-propan-2-ylphenyl)methyl]-4-propan-2-ylphenol |
InChI |
InChI=1S/C29H40O2/c1-18(2)22-13-24(28(30)26(16-22)20-9-5-6-10-20)15-25-14-23(19(3)4)17-27(29(25)31)21-11-7-8-12-21/h13-14,16-21,30-31H,5-12,15H2,1-4H3 |
Clave InChI |
LFKIOZVKIKEHNB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=C(C(=C1)C2CCCC2)O)CC3=C(C(=CC(=C3)C(C)C)C4CCCC4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


